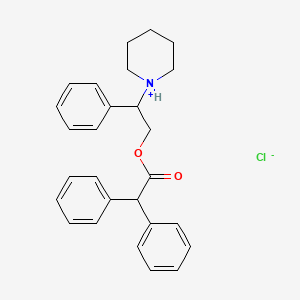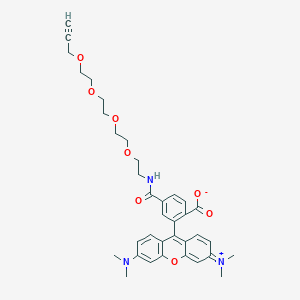
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is a compound used primarily as a labeling reagent in scientific research. It is based on carboxytetramethylrhodamine 110, a bright and photostable green fluorescent label that can be excited at a wavelength of 488 nm . This compound reacts with azides via copper-catalyzed click reactions, making it a valuable tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves the conjugation of acetylene and PEG4 (polyethylene glycol with four ethylene glycol units) to carboxytetramethylrhodamine 110. The reaction typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis equipment and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate primarily undergoes click reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting an alkyne (acetylene) with an azide in the presence of a copper catalyst .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azides
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of carboxytetramethylrhodamine 110 .
Scientific Research Applications
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study reaction mechanisms and kinetics.
Biology: Employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific molecules.
Mechanism of Action
The mechanism of action of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves its ability to form stable triazole linkages with azides via CuAAC. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of carboxytetramethylrhodamine 110 enable the visualization and tracking of labeled molecules in various applications .
Comparison with Similar Compounds
Similar Compounds
Acetylene-PEG4-carboxyrhodamine 110 conjugate: Similar in structure and function but based on carboxyrhodamine 110 instead of carboxytetramethylrhodamine 110.
Acetylene-PEG4-carboxyfluorescein conjugate: Uses carboxyfluorescein as the fluorescent label, which has different excitation and emission properties.
Uniqueness
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is unique due to its bright and photostable green fluorescence, which is ideal for long-term imaging applications. Its ability to undergo CuAAC reactions with high specificity and efficiency makes it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C36H41N3O8 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) |
InChI Key |
KSHPVCLPJYHKKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


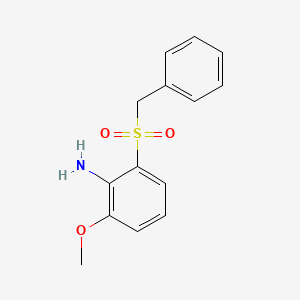
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
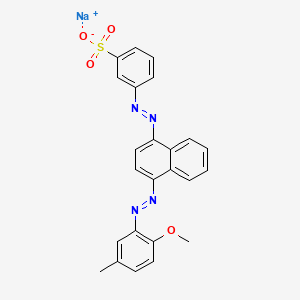
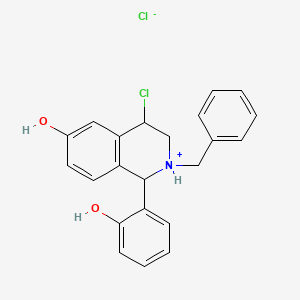
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

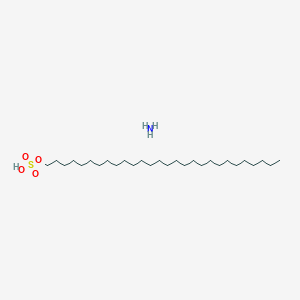
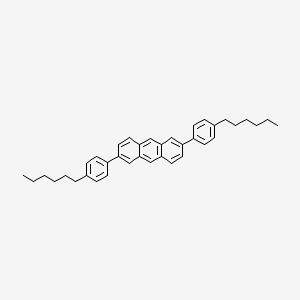

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
